molecular formula C21H19ClN2O3 B2574971 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-74-1

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2574971
CAS No.: 946247-74-1
M. Wt: 382.84
InChI Key: SKTBVRLTQNYWLB-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at position 1 and a 2-ethoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-2-27-19-12-6-5-11-18(19)23-20(25)16-9-7-13-24(21(16)26)14-15-8-3-4-10-17(15)22/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTBVRLTQNYWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with 2-ethoxyaniline to introduce the ethoxyphenyl group, followed by further functionalization to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several derivatives of 2-oxo-1,2-dihydropyridine-3-carboxamide, differing primarily in substituent groups. Key analogues include:

Compound Name Substituents (Positions 1 and 3) Key Structural Features Potential Implications
BMS-777607 1-(4-Fluorophenyl), 3-(4-ethoxy-3-fluorophenyl) Dual fluorophenyl groups; ethoxy substituent Selective Met kinase inhibitor with oral efficacy; enhanced lipophilicity
2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 1-(4-Trifluoromethylbenzyl), 3-(3-pyridinyl) Trifluoromethyl group; pyridinyl carboxamide Increased metabolic stability; potential CNS permeability
1-[(4-Bromophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1-(4-Bromophenylmethyl), 3-(2-ethoxyphenyl) Bromine substituent (vs. chlorine) Altered steric/electronic effects; potential for stronger halogen bonding
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-(3-Bromo-2-methylphenyl) Bromo-methylphenyl group; planar conformation Keto-amine tautomer; hydrogen-bonded dimerization in crystal structure
1-[(3-Chlorophenyl)methyl]-2-oxo-N-{[(prop-2-en-1-yl)carbamothioyl]amino}-1,2-dihydropyridine-3-carboxamide 1-(3-Chlorophenylmethyl), 3-(allylthiourea) Thiourea moiety; allyl group Enhanced hydrogen-bonding capacity; potential protease inhibition

Pharmacological and Physicochemical Comparisons

  • BMS-777607 : Demonstrates potent kinase inhibition (IC₅₀ < 10 nM for Met kinase) due to fluorophenyl and ethoxy groups, which enhance target binding and oral bioavailability. The target compound’s 2-chlorophenyl and 2-ethoxyphenyl groups may confer similar solubility but less kinase selectivity .
  • Trifluoromethyl Analogue () : The trifluoromethyl group improves metabolic stability and membrane permeability compared to the target compound’s chlorophenyl group, though the latter may offer cost-effective synthesis .
  • Crystal Structure Insights () : The near-planar conformation and hydrogen-bonded dimerization observed in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suggest that the target compound may adopt similar packing arrangements, affecting solubility and crystallinity .

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is part of the dihydropyridine class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dihydropyridine core with a chlorobenzyl group and an ethoxyphenyl substituent. Its chemical structure can be represented as follows:

IUPAC Name 1[(2chlorophenyl)methyl]N(2ethoxyphenyl)2oxo1,2dihydropyridine3carboxamide\text{IUPAC Name }this compound

Biological Activity Overview

Research indicates that compounds within the dihydropyridine class exhibit significant biological activities, including:

  • Neurological Effects : Potential inhibition of AMPA and kainate receptors, which are critical in synaptic transmission and plasticity. This suggests therapeutic potential in treating neurological disorders such as epilepsy and neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions like neuropathic pain and other inflammatory diseases.

The mechanism of action for this compound involves:

  • Receptor Binding : Interaction with glutamate receptors, influencing neurotransmitter release and synaptic plasticity.
  • Enzyme Modulation : Potential inhibition or activation of specific enzymes involved in inflammatory pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other dihydropyridine derivatives. Below is a summary table highlighting key differences:

Compound NameStructureUnique Features
1-(3-chlorophenyl)methyl-N-(phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideStructureDifferent chlorophenyl group; potential different receptor activity.
1-benzyl-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideStructureBenzyl group instead of chlorophenyl; may exhibit distinct pharmacokinetics.
1-(2-chlorobenzyl)-N-(o-tolyl)-2-oxo-1,2-dihydropyridine-3-carboxamideStructureDifferent substitution pattern; could influence biological activity differently.

Case Studies and Research Findings

Several studies have reported on the biological activities associated with this compound:

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective properties through modulation of excitatory neurotransmitter systems.
  • Anti-inflammatory Activity : In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in human cell lines, suggesting its potential use in treating chronic inflammatory conditions.
  • Analgesic Properties : Experimental models showed significant analgesic effects comparable to established pain relievers, indicating its potential as a new analgesic agent.

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